(2R,4S)-4-(Trifluoromethyl)piperidine-2-carboxylic acid
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Overview
Description
cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the use of specific reagents and catalysts to achieve the desired configuration. One common method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions: cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the compound being synthesized.
Major Products: The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, the use of rhodium (I) complex and pinacol borane can lead to highly diastereoselective products .
Scientific Research Applications
cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, a molecule with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- cis-2-(trifluoromethyl)piperidine-4-carboxylic acid
Properties
Molecular Formula |
C7H10F3NO2 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-2-11-5(3-4)6(12)13/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m0/s1 |
InChI Key |
KPHYTPGXIQKXLP-CRCLSJGQSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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